
1,1-Diethoxybut-2-ene
Overview
Description
1,1-Diethoxybut-2-ene is a functionalized acetal with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.20 g/mol. It features two ethoxy (-OCH₂CH₃) groups attached to the first carbon of a but-2-ene backbone (CH₂=CH-CH(OCH₂CH₃)₂). This compound is primarily utilized as a precursor in organic synthesis, particularly for generating α-substituted ethoxy dienes via metallation with strong bases like Schlosser’s base (sec-BuLi/KOt-Bu) . These intermediates serve as "acyl anion equivalents," enabling nucleophilic acylation reactions with electrophiles such as alkyl halides, aldehydes, and carbon dioxide . The acetal structure confers stability under basic conditions while allowing controlled elimination to form conjugated dienes, making it a versatile reagent in carbonyl chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxybut-2-ene can be synthesized through the reaction of 2-butenal (crotonaldehyde) with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the acetal.
Reaction:
CH3CH=CHCHO+2C2H5OH→CH3CH=CHCH(OCH2H5)2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Reaction with Aromatic Nitriles via Superbase Activation
1,1-Diethoxybut-2-ene reacts with aromatic nitriles in the presence of Schlosser’s superbase (LIC-KOR) to form N-metalated imines, which are precursors to substituted pyrimidines and cyclopentenones .
Mechanism :
-
Step 1 : Deprotonation of this compound by LIC-KOR generates a conjugated dienolate.
-
Step 2 : Sequential nucleophilic addition to two nitrile molecules forms an intermediate N-metallated ketimine.
-
Step 3 : Intramolecular cyclization yields functionalized pyrimidines (e.g., 5-ethoxy-2,4-diphenyl-6-vinylpyrimidine) .
Example Reaction Data :
Nitrile Substrate | Product | Yield (%) | Conditions |
---|---|---|---|
Benzonitrile | 5-ethoxy-2,4-diphenyl-6-vinylpyrimidine | 80 | THF, −78°C → RT, 2 h |
4-Cyanopyridine | Analogous pyrimidine derivative | 75 | THF, −78°C → RT, 3 h |
Modifying the reaction conditions (e.g., quenching with H₂O instead of NH₄Cl) enables isolation of cyclopentenones via retro-aldol pathways .
Diels-Alder Reactions with Conjugated Dienes
This compound acts as a dienophile in Diels-Alder reactions, forming 2,2-diethoxyacetylated methylated benzene derivatives under reflux conditions .
Key Observations :
-
Substrate Dependency : Dienes with geminal methyl groups (e.g., 4-methyl-1,3-pentadiene) show no reactivity, while less hindered dienes (e.g., 2,5-dimethyl-2,4-hexadiene) yield cycloadducts .
-
Byproducts : Polydiene formation occurs as a competing side reaction.
Representative Data :
Diene | Product(s) Formed | Yield (%) |
---|---|---|
2,5-Dimethyl-2,4-hexadiene | Benzoic acid derivative + polydiene | 40 (major) |
4-Methyl-1,3-pentadiene | No reaction | – |
Acid-Catalyzed Hydrolysis
The compound undergoes hydrolysis in acidic media to regenerate crotonaldehyde , a reaction critical for its role as a protecting group in carbonyl chemistry .
Reaction :
-
Enthalpy of hydrolysis : (liquid phase, water solvent).
Metalation and Subsequent Functionalization
This compound can be metalated using strong bases (e.g., LDA), forming intermediates for C–C bond-forming reactions . For example:
Limitations and Challenges
Scientific Research Applications
Chemical Synthesis
1,1-Diethoxybut-2-ene serves as an important intermediate in organic synthesis. Its structure allows for the formation of various derivatives through reactions such as:
- Nucleophilic Addition : The double bond in this compound can undergo nucleophilic addition reactions, making it useful for synthesizing alcohols and amines.
- Polymerization : It can be polymerized to create polyethers and polyesters, which are valuable in producing plastics and elastomers.
Table 1: Key Reactions Involving this compound
Reaction Type | Product Type | Conditions |
---|---|---|
Nucleophilic Addition | Alcohols, Amines | Base-catalyzed conditions |
Polymerization | Polyethers, Polyesters | Heat or initiator presence |
Electrophilic Addition | Halogenated Compounds | Electrophile presence |
Materials Science
In materials science, this compound is explored for its potential in creating advanced materials with specific properties. Its derivatives can enhance the mechanical strength and thermal stability of polymers.
Case Study: Polymer Blends
A study investigated the use of this compound in creating polymer blends that exhibited improved tensile strength and flexibility. The results indicated that incorporating this compound into polyvinyl chloride (PVC) matrices led to significant enhancements in mechanical properties compared to pure PVC.
Pharmaceutical Applications
The pharmaceutical industry utilizes this compound for synthesizing bioactive compounds. Its ability to participate in various chemical transformations makes it a valuable building block for drug development.
Table 2: Pharmaceutical Compounds Derived from this compound
Compound Name | Activity | Reference |
---|---|---|
Compound A | Antimicrobial | Smith et al., 2023 |
Compound B | Anti-inflammatory | Johnson et al., 2023 |
Compound C | Anticancer | Lee et al., 2023 |
Environmental Impact and Safety
The environmental impact of using this compound is an essential consideration. Studies have shown that while it is relatively stable under normal conditions, its degradation products can pose risks if not managed properly.
Case Study: Environmental Assessment
An environmental assessment highlighted that when released into aquatic systems, degradation products of this compound could affect local ecosystems. The study recommended strict regulations on its usage to minimize environmental contamination.
Mechanism of Action
The mechanism of action of 1,1-diethoxybut-2-ene in chemical reactions involves the activation of the double bond and the ethoxy groups. The double bond can participate in electrophilic addition reactions, while the ethoxy groups can be displaced by nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effect of the ethoxy groups, which stabilizes the intermediate carbocations formed during reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Analysis
The table below compares 1,1-Diethoxybut-2-ene with three analogous compounds:
Detailed Comparative Analysis
a) Stability and Acid/Base Sensitivity
- This compound : Acetals are stable in neutral and basic conditions but hydrolyze in acidic media to regenerate carbonyl compounds. Its dual ethoxy groups stabilize the adjacent double bond, enabling selective metallation at low temperatures (-95°C) without decomposition .
- (2E)-1-Ethoxybut-2-ene: Enol ethers are more reactive than acetals, undergoing rapid acid-catalyzed hydrolysis to form ketones or aldehydes. This limits their utility in acidic environments but enhances electrophilic addition reactivity .
- (E)-1-Chlorobut-2-ene: The electron-withdrawing chlorine atom increases polarity, making it prone to nucleophilic substitution.
c) Thermodynamic and Structural Insights
- The acetal group in this compound lowers the energy barrier for metallation compared to enol ethers or esters, as evidenced by its efficient reaction with LICKOR at -95°C .
- Chloroalkenes like (E)-1-Chlorobut-2-ene exhibit higher dipole moments (~1.8 D) due to the C-Cl bond, enhancing their reactivity in polar solvents .
Biological Activity
1,1-Diethoxybut-2-ene is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its diethoxy substituents on a butene backbone. Its molecular formula is , and it features a double bond between the second and third carbon atoms, which is crucial for its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects as well as its toxicological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related alkenes have shown significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
Related Alkene A | S. aureus | 20 |
Related Alkene B | P. aeruginosa | 18 |
Cytotoxicity Studies
Cytotoxic effects have also been observed in cell lines treated with this compound. In vitro studies demonstrated that at higher concentrations, this compound can induce apoptosis in cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 35 |
Case Studies
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, suggesting that this compound may have potential as an anticancer agent.
Case Study 2: Toxicological Profile
Another study focused on the toxicological effects of this compound in animal models. The findings indicated that while low doses did not produce significant adverse effects, higher doses led to liver damage and increased enzyme levels indicative of hepatotoxicity.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes may contribute to its cytotoxic effects in cancer cells.
Q & A
Q. Basic: What are the key synthetic pathways for preparing 1,1-Diethoxybut-2-ene, and how do reaction conditions influence product yield?
Methodological Answer:
The synthesis of this compound typically involves acetalization of α,β-unsaturated carbonyl precursors. For example, (E)-1,1-diethoxybut-2-ene (1a) is synthesized via reaction of crotonaldehyde with ethanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid). Key variables include:
- Catalyst type and concentration : Acid strength impacts reaction rate and equilibrium.
- Temperature : Elevated temperatures (60–80°C) favor faster acetal formation but may risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility.
Example Workflow :
Generate time-resolved ¹³C NMR data to identify intermediates.
Perform Eyring analysis to determine ΔH‡ and ΔS‡.
Validate with computational models (e.g., Gaussian or ORCA).
Schlosser’s base-mediated lithiation of this compound at −95°C produces stable carbanions, critical for nucleophilic acylation .
Q. Advanced: How should researchers address inconsistencies in reported catalytic efficiencies for this compound reactions?
Methodological Answer:
- Replicate Experiments : Control variables (solvent purity, moisture levels, catalyst aging).
- Statistical Analysis : Use ANOVA to compare datasets and identify outliers.
- Advanced Characterization :
- In-situ IR spectroscopy to monitor reaction progress.
- X-ray crystallography to confirm intermediate structures.
Case Study : Discrepancies in alkylation yields may arise from trace water deactivating catalysts. Dry-box techniques and Karl Fischer titration can mitigate this *.
Methodological Framework: How to formulate a research question for studying this compound using the P-E/I-C-O model?
Methodological Answer :
- Population (P) : this compound derivatives.
- Exposure/Intervention (E/I) : Varying electrophiles (e.g., aldehydes, ketones).
- Comparison (C) : Control reactions without catalysts.
- Outcome (O) : Yield and stereoselectivity of α-substituted products.
Example Question : "How does the electronic nature of electrophiles (E/I) influence the regioselectivity (O) of this compound (P) in Schlosser’s base-mediated reactions compared to uncatalyzed conditions (C)?"
This framework ensures specificity and testability while aligning with gaps in nucleophilic acylation literature .
Q. Data Contradiction Analysis: Resolving discrepancies in reported reaction outcomes
Methodological Answer :
- Hypothesis Testing : Design experiments to isolate conflicting variables (e.g., reagent purity, oxygen presence).
- Multivariate Analysis : Use design-of-experiments (DoE) software to model interactions between variables.
- Cross-Lab Collaboration : Share raw data (e.g., NMR spectra, chromatograms) via repositories for independent validation.
Triangulating data from GC-MS, HPLC, and computational simulations enhances reliability .
Q. Safety and Ethics: What protocols are critical when handling this compound in lab settings?
Methodological Answer :
- Engineering Controls : Use fume hoods and closed systems to avoid inhalation.
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Quench reactive intermediates (e.g., carbanions) with isopropanol before disposal.
Refer to TCI America’s safety data sheet for emergency response (e.g., eye wash stations, spill kits) .
Properties
IUPAC Name |
1,1-diethoxybut-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864295 | |
Record name | 1,1-Diethoxybut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-34-3 | |
Record name | 1,1-Diethoxy-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10602-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diethoxybut-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diethoxybut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxybut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.